1-benzyl-2-(pentan-3-yl)-1H-1,3-benzodiazole
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Overview
Description
1-benzyl-2-(pentan-3-yl)-1H-1,3-benzodiazole is a chemical compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(pentan-3-yl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or formamide, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydroxide or potassium carbonate.
Addition of the Pentan-3-yl Group: The pentan-3-yl group can be added through a Friedel-Crafts alkylation reaction using pentan-3-yl chloride and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(pentan-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated derivatives.
Scientific Research Applications
1-benzyl-2-(pentan-3-yl)-1H-1,3-benzodiazole has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(pentan-3-yl)-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-benzyl-2-(pentan-3-yl)-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:
1-benzyl-2-methyl-1H-1,3-benzodiazole: Similar structure but with a methyl group instead of a pentan-3-yl group.
1-benzyl-2-ethyl-1H-1,3-benzodiazole: Similar structure but with an ethyl group instead of a pentan-3-yl group.
Properties
IUPAC Name |
1-benzyl-2-pentan-3-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-16(4-2)19-20-17-12-8-9-13-18(17)21(19)14-15-10-6-5-7-11-15/h5-13,16H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCFVUQOMZYVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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